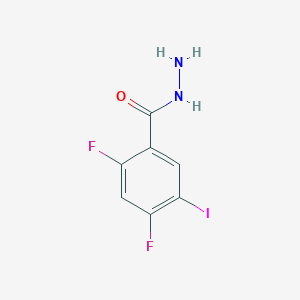

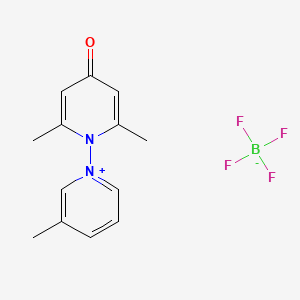

![molecular formula C15H15Cl2N5O B2501625 1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-53-4](/img/structure/B2501625.png)

1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a derivative of the pyrazolo[3,4-d]pyrimidine class. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds that have been studied for their pharmacological properties, including their potential as inhibitors of mycobacterial ATP synthase, which is a promising target for the treatment of Mycobacterium tuberculosis (M.tb) infections .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the reaction of amines with various reagents to form the desired heterocyclic ring system. For example, the synthesis of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones can be achieved by reacting ethyl 5-aminopyrazole-4-carboxylate with triethyl orthoformate and amines . Similarly, the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the nucleophilic substitution of a chloro-substituted precursor with methylamine . Although the specific synthesis of 1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not detailed in the provided papers, these methods suggest possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on the rings, such as the presence of chloromethyl, dimethylamino, or methoxycarbonyl groups, can significantly influence the compound's properties and activity . The specific structure of the compound would likely be confirmed using techniques such as NMR, IR spectroscopy, and X-ray crystallography, as demonstrated for other derivatives in this class .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions depending on their substitution pattern. For instance, the reaction of substituted pyrazoles with amines can lead to the formation of pyrazolo[3,4-d]pyrimidines . The presence of reactive groups such as chloromethyl may allow for further functionalization through nucleophilic substitution reactions . The specific chemical reactions that 1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine might undergo are not detailed in the provided papers, but it can be inferred that its reactivity would be influenced by the electron-withdrawing effects of the dichlorophenyl group and the steric and electronic properties of the methoxypropan-2-yl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of substituents such as chloro, methyl, or methoxy groups can affect the compound's solubility, stability, and reactivity . For example, the presence of a 3-(4-fluoro)phenyl group in pyrazolo[1,5-a]pyrimidin-7-amines has been associated with potent in vitro activity against M.tb, low hERG liability, and good stability in mouse/human liver microsomes . While the specific properties of 1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are not provided, similar analyses would be required to determine its solubility, stability, and potential pharmacological activity.

Applications De Recherche Scientifique

Synthesis and Derivative Studies

- Synthesis of Novel Derivatives : A study by Liu et al. (2016) details the synthesis of novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives, showcasing the structural versatility of compounds in this class (Liu et al., 2016).

- Molecular Structure Analysis : Research includes determining the molecular structure of these derivatives using techniques like X-ray diffraction, highlighting their complex chemical nature (Liu et al., 2016).

Biological Activity and Pharmaceutical Potential

- Antimicrobial and Anticancer Properties : Hafez et al. (2016) explored compounds with pyrazolo[3,4-d]pyrimidin-4-amine structures for their potential in antimicrobial and anticancer applications, finding some derivatives exhibiting significant activities (Hafez et al., 2016).

- Antitumor Activity : Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, with some showing promising antitumor activity against specific cancer cell lines (Abdellatif et al., 2014).

Chemical Reactions and Synthesis Techniques

- Reactivity with Amines : Makarov et al. (2003) demonstrated the reaction of pyrazolo[3,4-d]pyrimidines with different amines, leading to the formation of various derivatives, emphasizing the reactivity and versatility of these compounds (Makarov et al., 2003).

- Synthesis of Nucleosides Analogues : Anderson et al. (1990) described the synthesis of pyrazolo[3,4-d]pyrimidin-3-one congeners of nucleosides, showcasing the potential for creating structurally similar analogues of biologically significant molecules (Anderson et al., 1990).

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N5O/c1-9(7-23-2)21-14-11-6-20-22(15(11)19-8-18-14)10-3-4-12(16)13(17)5-10/h3-6,8-9H,7H2,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKRUUYCZJEUPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide](/img/structure/B2501542.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2501543.png)

![4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid](/img/structure/B2501546.png)

![[2-(2,5-dimethylphenyl)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2501554.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2501556.png)

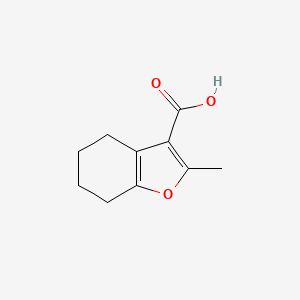

![2-Methoxyethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501558.png)

![4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2501561.png)

![3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B2501562.png)